molecular formula C15H26N6O3 B12247961 2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B12247961
M. Wt: 338.41 g/mol
InChI Key: DGYZUDWTVJEUMD-UHFFFAOYSA-N
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Description

2-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring, piperazine moiety, and an amide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the piperazine moiety, and finally the formation of the amide bond. Common reagents used in these reactions include dimethoxytriazine, piperazine, and isopropylamine. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol and ethanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with various molecular targets and pathways. The triazine ring can act as an electron acceptor, facilitating electron transfer reactions. The piperazine moiety can interact with biological receptors, influencing their activity. The amide group can form hydrogen bonds, stabilizing the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to its combination of a triazine ring, piperazine moiety, and amide functional group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H26N6O3

Molecular Weight

338.41 g/mol

IUPAC Name

2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C15H26N6O3/c1-10(2)16-12(22)11(3)20-6-8-21(9-7-20)13-17-14(23-4)19-15(18-13)24-5/h10-11H,6-9H2,1-5H3,(H,16,22)

InChI Key

DGYZUDWTVJEUMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC(=NC(=N2)OC)OC

Origin of Product

United States

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